N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)-3-(phenylthio)propanamide
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Overview
Description
N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)-3-(phenylthio)propanamide is a complex organic compound that belongs to the class of pyridazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of various functional groups such as methoxyphenyl, pyridazinyl, and phenylthio contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)-3-(phenylthio)propanamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyridazine Core: Starting with a suitable precursor, the pyridazine ring is constructed through cyclization reactions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via electrophilic aromatic substitution or coupling reactions.
Attachment of the Phenylthio Group: The phenylthio group is incorporated using thiolation reactions.
Final Coupling: The final step involves coupling the pyridazine derivative with a suitable amide precursor under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)-3-(phenylthio)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under suitable conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)-3-(phenylthio)propanamide involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
Similar Compounds
- N-(2-((6-(4-chlorophenyl)pyridazin-3-yl)oxy)ethyl)-3-(phenylthio)propanamide
- N-(2-((6-(4-methylphenyl)pyridazin-3-yl)oxy)ethyl)-3-(phenylthio)propanamide
Uniqueness
N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)-3-(phenylthio)propanamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The combination of functional groups in this compound provides a distinct profile compared to its analogs.
Properties
Molecular Formula |
C22H23N3O3S |
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Molecular Weight |
409.5 g/mol |
IUPAC Name |
N-[2-[6-(4-methoxyphenyl)pyridazin-3-yl]oxyethyl]-3-phenylsulfanylpropanamide |
InChI |
InChI=1S/C22H23N3O3S/c1-27-18-9-7-17(8-10-18)20-11-12-22(25-24-20)28-15-14-23-21(26)13-16-29-19-5-3-2-4-6-19/h2-12H,13-16H2,1H3,(H,23,26) |
InChI Key |
KGBXRHZOZNJKAP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(C=C2)OCCNC(=O)CCSC3=CC=CC=C3 |
Origin of Product |
United States |
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